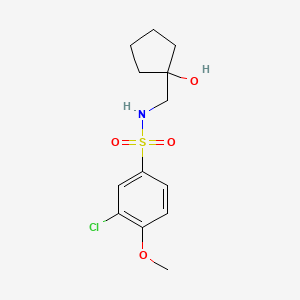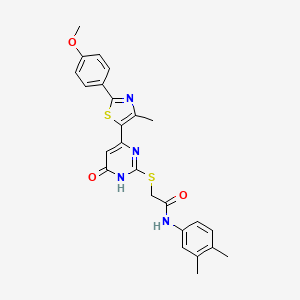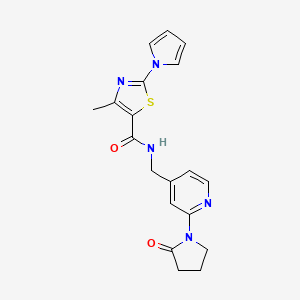![molecular formula C22H17F2N5OS2 B2487584 N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189490-82-1](/img/structure/B2487584.png)
N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step chemical processes. For instance, Nguyen et al. (2022) described the successful synthesis of novel derivatives through a four-step process starting from anthranilic acid and aryl isothiocyanates, achieving total yields of 29-31% (Nguyen, Pham, Tran, & Bui, 2022). Such processes typically involve nucleophilic substitution reactions, condensation, and sometimes cyclization to form the desired acetamide frameworks.
Molecular Structure Analysis
Molecular structures of acetamide derivatives are characterized using techniques like IR, 1H-NMR, 13C-NMR, and HR-MS spectra. The structure of similar compounds reveals complex interactions, such as various hydrogen bonding and π-π interactions, which contribute to their stability and reactivity. Boechat et al. (2011) detailed the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlighting the V-shaped conformation and intermolecular interactions that form 3-D arrays (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their ability to undergo various organic transformations, including nucleophilic substitution reactions, condensation, and cyclization, leading to the formation of new bonds and molecular frameworks. The presence of functional groups like thiazole and acetamide influences their chemical behavior, making them suitable for further functionalization.
Physical Properties Analysis
While the physical properties specific to N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide are not documented, related compounds' physical properties, such as solubility, melting point, and crystal structure, are often determined through empirical studies. For example, Peterson et al. (2011) discussed the preparation and characterization of various crystal forms of related compounds, providing insight into their solid-state properties (Peterson, Stanton, Kelly, Staples, & Cheng, 2011).
Scientific Research Applications
Synthesis and Chemical Structure
Several studies have been conducted on the synthesis and structural characterization of complex acetamides and related compounds. For example, Nguyen et al. (2022) successfully synthesized new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a multi-step process, with structures confirmed by various spectroscopic methods (Nguyen et al., 2022). Similarly, research on the electrophilic activation of acetyl-substituted heteroaromatic compounds, including pyridines and isoquinolines, highlights the reactivity and potential applications of such molecules in organic synthesis (Klumpp et al., 2000).
Biological Activity
Research into the biological activities of acetamide derivatives includes studies on their antibacterial, anticancer, and enzyme inhibition potentials. For instance, Singh et al. (2010) explored the antibacterial activity of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedphenyl)-5-(pyridin-4yl)-3-thio)acetamido-1,2,4-triazoles, indicating the relevance of acetamide derivatives in developing new antimicrobial agents (Singh et al., 2010). Additionally, the synthesis and evaluation of novel benzodifuranyl, triazines, and other acetamide derivatives for their anti-inflammatory and analgesic activities demonstrate the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).
Molecular Docking and Drug Design
The application of molecular docking and computational studies in the design and evaluation of acetamide derivatives as potential drugs is also a significant area of research. Mehta et al. (2019) conducted molecular docking and biological evaluations of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, showing their potential as antimicrobial and anticancer agents (Mehta et al., 2019).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS2/c23-15-5-6-16(24)17(9-15)27-18(30)11-31-21-19-20(25-12-26-21)28-22(32-19)29-8-7-13-3-1-2-4-14(13)10-29/h1-6,9,12H,7-8,10-11H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHBEKYJYNOCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NC5=C(C=CC(=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)
![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)




